molecular formula C23H26N2O4 B267263 N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Numéro de catalogue B267263
Poids moléculaire: 394.5 g/mol
Clé InChI: LVKKJZZKKMCUNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mécanisme D'action

TAK-659 works by selectively binding to the active site of BTK, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are crucial for the survival and proliferation of B-cells.
Biochemical and Physiological Effects
The inhibition of BTK by TAK-659 has several biochemical and physiological effects on B-cells. It leads to decreased activation, proliferation, and survival of B-cells, as well as decreased production of cytokines and chemokines that promote inflammation and tumor growth. TAK-659 also enhances the activity of immune effector cells, such as natural killer cells and T-cells, which can further contribute to anti-tumor activity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TAK-659 as a research tool is its selectivity for BTK, which allows for the specific inhibition of B-cell signaling pathways without affecting other signaling pathways. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in in vivo studies. Additionally, TAK-659 may have off-target effects on other kinases, which could complicate data interpretation.

Orientations Futures

Future research on TAK-659 could focus on several areas, including the optimization of dosing schedules and combination therapies with other anti-cancer agents. Additionally, further studies could investigate the potential use of TAK-659 in other B-cell malignancies, such as multiple myeloma and Waldenström macroglobulinemia. Finally, studies could explore the use of TAK-659 as a research tool to better understand the role of BTK in normal and malignant B-cell biology.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, including the reaction of 4-aminophenyl-1-pyrrolidinylcarbonyl chloride with 4-(tetrahydro-2-furanylmethoxy)benzoic acid, followed by the addition of benzoyl chloride and triethylamine. The resulting product is then purified through column chromatography to obtain TAK-659 in its pure form.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that TAK-659 inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that TAK-659 has potent anti-tumor activity in mouse models of CLL and NHL, with minimal toxicity to normal cells.

Propriétés

Nom du produit

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Formule moléculaire

C23H26N2O4

Poids moléculaire

394.5 g/mol

Nom IUPAC

4-(oxolan-2-ylmethoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C23H26N2O4/c26-22(17-7-11-20(12-8-17)29-16-21-4-3-15-28-21)24-19-9-5-18(6-10-19)23(27)25-13-1-2-14-25/h5-12,21H,1-4,13-16H2,(H,24,26)

Clé InChI

LVKKJZZKKMCUNS-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4CCCO4

SMILES canonique

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4CCCO4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.